1-Naphthalen-2-ylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole
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Overview
Description
1-Naphthalen-2-ylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole is a complex organic compound that features a naphthalene ring, a sulfonyl group, and a dihydroimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalen-2-ylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Naphthalen-2-ylsulfonyl Group: This can be achieved by sulfonation of naphthalene using reagents like sulfur trioxide or chlorosulfonic acid.
Introduction of the 1-Phenylethylsulfanyl Group: This step may involve the reaction of a phenylethylthiol with an appropriate electrophile.
Construction of the Dihydroimidazole Ring: This can be synthesized through cyclization reactions involving suitable precursors like diamines and carbonyl compounds.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalen-2-ylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of sulfonyl groups to thiols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols.
Scientific Research Applications
Chemistry
In chemistry, 1-Naphthalen-2-ylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit biological activity that can be harnessed for therapeutic purposes.
Medicine
In medicinal chemistry, such compounds might be explored for their potential as drug candidates. Their ability to interact with biological targets makes them interesting for the development of new pharmaceuticals.
Industry
In the industrial sector, these compounds can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Naphthalen-2-ylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole would depend on its specific interactions with molecular targets. Typically, such compounds might:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.
Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.
Affect Signaling Pathways: Influence cellular signaling pathways by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalen-2-ylsulfonyl-2-(1-phenylethylsulfanyl)-imidazole: Lacks the dihydro component, which may affect its reactivity and biological activity.
1-Naphthalen-2-ylsulfonyl-2-(1-phenylethylsulfanyl)-benzimidazole: Contains a benzimidazole ring instead of a dihydroimidazole ring, potentially altering its chemical properties.
Uniqueness
1-Naphthalen-2-ylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole is unique due to its specific combination of functional groups and ring structures. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-naphthalen-2-ylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S2/c1-16(17-7-3-2-4-8-17)26-21-22-13-14-23(21)27(24,25)20-12-11-18-9-5-6-10-19(18)15-20/h2-12,15-16H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXUAPNIHXMEEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NCCN2S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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